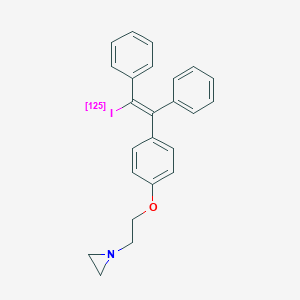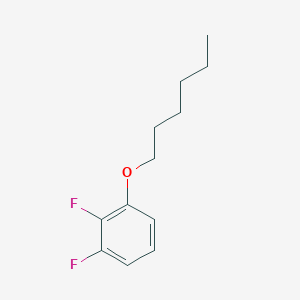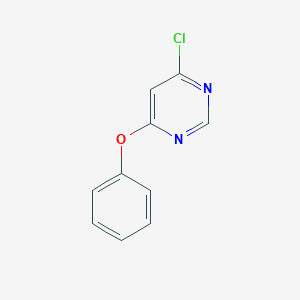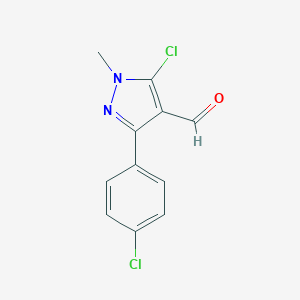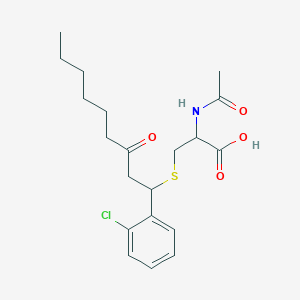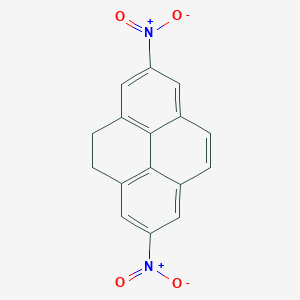
2,7-Dinitro-4,5-dihydropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dinitro-4,5-dihydropyrene (DNHP) is a chemical compound that belongs to the family of nitroaromatic compounds. It is a yellow crystalline solid that is soluble in organic solvents and is used in scientific research as a fluorescent probe for detecting and measuring reactive oxygen species (ROS) in biological systems. DNHP has been widely used in various fields of research, including biochemistry, pharmacology, and environmental science.
Mecanismo De Acción
2,7-Dinitro-4,5-dihydropyrene works by reacting with ROS and undergoing a chemical reaction that results in the formation of a highly fluorescent compound. The fluorescence intensity of 2,7-Dinitro-4,5-dihydropyrene is directly proportional to the concentration of ROS in the sample. This property of 2,7-Dinitro-4,5-dihydropyrene makes it an ideal tool for measuring ROS levels in biological systems.
Efectos Bioquímicos Y Fisiológicos
2,7-Dinitro-4,5-dihydropyrene has been shown to have no significant biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is readily taken up by cells and does not interfere with cellular functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using 2,7-Dinitro-4,5-dihydropyrene as a fluorescent probe for measuring ROS is its high sensitivity and specificity. It can detect ROS levels in the nanomolar range and has a low background fluorescence, which makes it ideal for use in biological samples. However, one limitation of using 2,7-Dinitro-4,5-dihydropyrene is that it is a one-time use probe, which means that it cannot be reused after the initial measurement.
Direcciones Futuras
There are several future directions for research on 2,7-Dinitro-4,5-dihydropyrene. One area of research is the development of new fluorescent probes based on 2,7-Dinitro-4,5-dihydropyrene that can detect other reactive species such as reactive nitrogen species (RNS) and reactive sulfur species (RSS). Another area of research is the application of 2,7-Dinitro-4,5-dihydropyrene in the diagnosis and treatment of various diseases such as cancer and cardiovascular diseases. 2,7-Dinitro-4,5-dihydropyrene-based probes can be used for imaging and monitoring ROS levels in vivo, which can provide valuable information for disease diagnosis and treatment. Additionally, the development of new synthesis methods for 2,7-Dinitro-4,5-dihydropyrene can lead to the production of more efficient and cost-effective probes for scientific research.
Métodos De Síntesis
The synthesis of 2,7-Dinitro-4,5-dihydropyrene involves the reaction of 2,7-dinitrofluorenone with sodium borohydride in the presence of a catalyst. The reaction proceeds through a reduction process, which results in the formation of 2,7-Dinitro-4,5-dihydropyrene as a yellow crystalline solid. The synthesis of 2,7-Dinitro-4,5-dihydropyrene is a well-established process, and the compound is commercially available from various chemical suppliers.
Aplicaciones Científicas De Investigación
2,7-Dinitro-4,5-dihydropyrene has been widely used in scientific research as a fluorescent probe for detecting and measuring ROS in biological systems. ROS are highly reactive molecules that are produced during various metabolic processes in cells. They play a crucial role in cellular signaling and regulate various cellular functions. However, excessive production of ROS can lead to oxidative stress, which can damage cellular components and lead to various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
Número CAS |
117929-12-1 |
|---|---|
Nombre del producto |
2,7-Dinitro-4,5-dihydropyrene |
Fórmula molecular |
C16H10N2O4 |
Peso molecular |
294.26 g/mol |
Nombre IUPAC |
2,7-dinitro-4,5-dihydropyrene |
InChI |
InChI=1S/C16H10N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-2,5-8H,3-4H2 |
Clave InChI |
GJWKESBGGYFNFA-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC4=CC(=CC1=C43)[N+](=O)[O-] |
SMILES canónico |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC4=CC(=CC1=C43)[N+](=O)[O-] |
Otros números CAS |
117929-12-1 |
Sinónimos |
2,7-DINITRO-4,5-DIHYDROPYRENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




